Ganciclovir mono-N-methyl valinate

Description

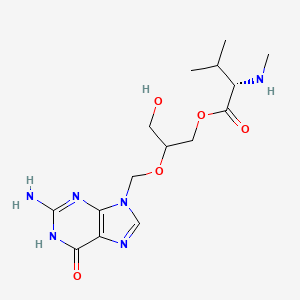

Structure

3D Structure

Properties

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(methylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O5/c1-8(2)10(17-3)14(24)25-5-9(4-22)26-7-21-6-18-11-12(21)19-15(16)20-13(11)23/h6,8-10,17,22H,4-5,7H2,1-3H3,(H3,16,19,20,23)/t9?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCULVLZZAGESAT-AXDSSHIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401661-95-7 | |

| Record name | Ganciclovir mono-N-methyl valinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401661957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MZ130SU8O7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ130SU8O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Ganciclovir Mono N Methyl Valinate

Chemical Synthesis Pathways for Ganciclovir (B1264) Mono-N-methyl Valinate

The principal route for the formation of Ganciclovir mono-N-methyl valinate occurs during the final deprotection step in the synthesis of Valganciclovir (B601543) hydrochloride. google.com A common synthetic strategy for Valganciclovir involves the coupling of Ganciclovir with a protected form of L-valine, such as N-benzyloxycarbonyl-L-valine (Cbz-L-valine), to form an intermediate like mono-benzyloxycarbonyl-L-valine ganciclovir. google.comsemanticscholar.org The final step is the removal of the protecting group (e.g., the Cbz group) via hydrogenolysis.

The formation of the N-methyl impurity is directly linked to the choice of solvent in this hydrogenolysis step. When methanol (B129727) is used as the solvent, a side reaction can occur, leading to the methylation of the valine's amino group, resulting in this compound. google.com

A key intermediate in this process is mono-benzyloxycarbonyl-L-valine ganciclovir. The deprotection is typically carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure in the presence of hydrochloric acid. google.com

Reaction Conditions Leading to Impurity Formation

| Starting Material | Reagents | Solvent System | Resulting Impurity | Reference |

|---|---|---|---|---|

| Mono-benzyloxycarbonyl-L-valine ganciclovir | H₂, 10% Pd/C, Hydrochloric acid | Aqueous Methanol | N-methyl valganciclovir | google.com |

| Mono-benzyloxycarbonyl-L-valine ganciclovir | H₂, 10% Pd/C, Hydrochloric acid | Aqueous Ethanol | N-ethyl valganciclovir | google.com |

The synthesis can be generally depicted as the deprotection of the N-Cbz-L-valyl ester of ganciclovir. While the primary goal is to yield Valganciclovir, the presence of an alcohol solvent like methanol can lead to the formation of the corresponding N-alkylated impurity. google.com

Characterization of Intermediate and Final Product Purity in Research Synthesis

The identification and quantification of this compound are crucial for ensuring the purity of Valganciclovir hydrochloride. As an impurity, its levels must be strictly controlled to meet pharmacopoeial standards, such as those set by the United States Pharmacopoeia (USP), which limits N-methyl valganciclovir to not more than 0.3%. google.com

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for the detection and quantification of this and other related impurities. google.com HPLC methods are developed to separate the main component, Valganciclovir, from process-related impurities including Ganciclovir, the bis-valine ester of ganciclovir, and N-alkylated byproducts. google.comresearchgate.net

For structural confirmation and characterization, various spectroscopic methods are employed. These techniques are essential for identifying unknown impurities during process development and for confirming the structure of reference standards.

Analytical Methods for Characterization

| Technique | Purpose | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities; Purity assessment of the final product. | google.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the impurity and final product. | semanticscholar.orgresearchgate.netresearchgate.nettandfonline.com |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. | semanticscholar.orgresearchgate.netresearchgate.nettandfonline.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups present in the molecule. | semanticscholar.orgresearchgate.nettandfonline.com |

In research settings, the synthesis of impurities like this compound is sometimes performed intentionally on a small scale to generate reference standards for analytical method development and validation. researchgate.nettandfonline.com The characterization of these synthesized impurities confirms their structure, allowing for accurate identification and quantification in the final API. researchgate.net

Optimization Strategies for Yield and Stereoselectivity in this compound Synthesis

The objective concerning this compound is not to optimize its yield but to minimize or eliminate its formation during the synthesis of Valganciclovir. Therefore, optimization strategies focus on modifying the reaction conditions of the parent synthesis to prevent this specific side reaction.

The most effective strategy to prevent the formation of N-methyl valganciclovir is to avoid the use of methanol as a solvent during the catalytic hydrogenation (deprotection) step. google.com Research has demonstrated that substituting methanol with other solvents, such as aqueous isopropanol (B130326), can effectively produce Valganciclovir hydrochloride that is free of the N-methyl impurity. google.com

Solvent Effects on Impurity Formation during Deprotection

| Solvent System | N-methyl valganciclovir Formation | Rationale | Reference |

|---|---|---|---|

| Aqueous Methanol | Observed | Methanol acts as a methylating agent in a side reaction. | google.com |

| Aqueous Ethanol | N-ethyl impurity is formed instead. | Ethanol acts as an ethylating agent. | google.com |

| Aqueous Isopropanol | Not formed or significantly reduced | Isopropanol is less prone to participate in N-alkylation under these conditions. | google.com |

By selecting a suitable solvent system like aqueous isopropanol for the hydrogenolysis of mono-benzyloxycarbonyl-L-valine ganciclovir, manufacturers can produce pure Valganciclovir hydrochloride with total impurities below 0.25% and specifically avoid the formation of N-alkylated impurities. google.com This strategic choice is a key aspect of process optimization for the API.

Molecular and Cellular Pharmacodynamics of Ganciclovir Mono N Methyl Valinate

Intracellular Activation and Metabolism of Ganciclovir (B1264) Mono-N-methyl Valinate

The intracellular activation of Ganciclovir mono-N-methyl valinate begins with its conversion to ganciclovir through the action of esterases in the intestines and liver. drugbank.com Once ganciclovir enters a cell, its antiviral activity is contingent on a series of phosphorylation events. patsnap.com This process is highly selective for cells infected with cytomegalovirus (CMV). patsnap.com

The initial and rate-limiting step in the activation of ganciclovir is its phosphorylation to ganciclovir monophosphate. This reaction is catalyzed by a viral protein kinase encoded by the UL97 gene in CMV-infected cells. patsnap.com This selective phosphorylation by a viral enzyme ensures that the drug is primarily activated in infected cells, which helps to minimize toxicity to uninfected host cells. patsnap.com

Following the initial phosphorylation, cellular kinases further metabolize ganciclovir monophosphate. Guanylate kinase converts the monophosphate form to ganciclovir diphosphate (B83284), and other cellular enzymes, such as phosphoglycerate kinase, catalyze the final phosphorylation to the active ganciclovir triphosphate. nih.govwikipedia.org This active triphosphate form is structurally similar to the natural substrate deoxyguanosine triphosphate (dGTP). patsnap.com

Table 1: Key Enzymes in the Intracellular Activation of Ganciclovir

| Step | Precursor | Product | Key Enzyme(s) | Enzyme Origin |

| 1 | Ganciclovir | Ganciclovir Monophosphate | Viral Protein Kinase (UL97) | Viral (CMV) |

| 2 | Ganciclovir Monophosphate | Ganciclovir Diphosphate | Guanylate Kinase | Cellular |

| 3 | Ganciclovir Diphosphate | Ganciclovir Triphosphate | Cellular Kinases (e.g., Phosphoglycerate Kinase) | Cellular |

Interaction of Ganciclovir Triphosphate with Viral Polymerases

The active metabolite, ganciclovir triphosphate, acts as a competitive inhibitor of viral DNA polymerase. patsnap.com It competes with the natural nucleotide dGTP for incorporation into the elongating viral DNA strand. patsnap.com The affinity of ganciclovir triphosphate for viral DNA polymerase is significantly higher than for host cellular DNA polymerases, contributing to its selective antiviral effect. nih.gov This preferential inhibition of the viral enzyme is a cornerstone of its therapeutic action. nih.gov

Mechanisms of Viral DNA Chain Termination by Ganciclovir Metabolites

Upon its incorporation into the viral DNA, ganciclovir triphosphate functions to terminate the elongation of the DNA chain. patsnap.com Although ganciclovir possesses a 3'-hydroxyl group, which would typically allow for the addition of the next nucleotide, its incorporation leads to the eventual cessation of DNA synthesis. patsnap.com The presence of the incorporated ganciclovir triphosphate destabilizes the DNA strand, preventing the formation of further phosphodiester bridges and thereby halting the replication of viral DNA. drugbank.comdrugbank.com This ultimately inhibits the production of new viral particles.

Host Cellular Kinase Interactions and Specificity in Phosphorylation

While the initial phosphorylation of ganciclovir is selectively carried out by the viral UL97 kinase in CMV-infected cells, subsequent phosphorylation steps rely on host cellular kinases. patsnap.comnih.gov The conversion of ganciclovir monophosphate to its diphosphate and triphosphate forms is mediated by enzymes such as guanylate kinase and phosphoglycerate kinase. nih.gov

The specificity of the initial phosphorylation step is crucial for the selective antiviral activity of ganciclovir. patsnap.com By depending on a viral enzyme for activation, the drug is preferentially concentrated in its active form within infected cells. patsnap.comnih.gov This targeted approach enhances the antiviral efficacy while limiting the potential for toxicity in uninfected host cells. patsnap.com However, the activity of ganciclovir is not entirely without effect on host cells, as it can impact rapidly dividing cells. patsnap.com

Pre Clinical Pharmacokinetic Investigations of Ganciclovir Mono N Methyl Valinate

Cellular Uptake and Efflux Mechanisms of Ganciclovir (B1264) Mono-N-methyl Valinate

The cellular uptake of ganciclovir mono-N-methyl valinate is anticipated to be a critical step for its eventual conversion to the active antiviral agent, ganciclovir. As a valine ester prodrug, its transport across cellular membranes is likely mediated by specific transporters.

Valganciclovir (B601543), the non-methylated analogue, is known to be a substrate for peptide transporters, which significantly enhances its oral absorption compared to ganciclovir. nih.gov It is plausible that this compound also utilizes these transporters for its uptake into intestinal and other cells.

Once inside the cell, the prodrug is expected to be hydrolyzed by intracellular esterases to release ganciclovir. The cellular permeation of the released ganciclovir has been studied in human erythrocytes. These studies revealed that ganciclovir enters the cells via two main pathways: the purine (B94841) nucleobase carrier and the nucleoside transporter. nih.gov The influx of ganciclovir was found to be a non-concentrative and saturable process. nih.gov Specifically, at lower concentrations, the purine nucleobase carrier is the primary route of entry, while at higher concentrations, the nucleoside transporter plays a more significant role. nih.gov The process can be competitively inhibited by other purine analogues like adenine (B156593) and acyclovir (B1169). nih.gov

Efflux mechanisms for ganciclovir itself are not extensively detailed in the provided search results, but the primary mechanism of action relies on intracellular trapping after phosphorylation.

Distribution Profile of this compound in In Vitro Systems and Animal Models

Following absorption, this compound is expected to be rapidly converted to ganciclovir, and therefore, the distribution profile will largely reflect that of ganciclovir.

Studies on valganciclovir in liver transplant recipients have shown that it leads to a significantly improved oral absorption and systemic exposure to ganciclovir. asm.orgsigmaaldrich.com A physiologically based pharmacokinetic (PBPK) model for ganciclovir and valganciclovir has been developed and verified in preclinical animal species, which helps in predicting the tissue distribution of these compounds. nih.gov

A study investigating the distribution of ganciclovir in the central nervous system (CNS) of a porcine model provides valuable insights. nih.govresearchgate.net After intravenous administration, ganciclovir was found to distribute into the cerebrospinal fluid (CSF) and the brain extracellular fluid (ECF). nih.govresearchgate.net The study utilized microdialysis to measure unbound ganciclovir concentrations in various CNS compartments. nih.govresearchgate.net The results indicated that while ganciclovir does penetrate the blood-brain barrier, the concentrations achieved in the brain and CSF are lower than in plasma. nih.govresearchgate.net

The table below summarizes the ganciclovir concentrations in a porcine model.

| Tissue | Maximum Concentration (Cmax) (µg/mL) | Area Under the Curve (AUC) (µg·h/mL) |

| Plasma | >8.3 | Not Specified |

| Lumbar CSF | >8.3 | Not Specified |

| Cisternal CSF | <8.3 | Not Specified |

| Cortical ECF | <8.3 | Not Specified |

| Subcortical ECF | <8.3 | Not Specified |

Data adapted from a study on ganciclovir distribution in a porcine CNS model. researchgate.net

Metabolic Fate and Biotransformation Pathways of the Chemical Compound

The primary metabolic fate of this compound is its rapid and extensive conversion to ganciclovir. nih.gov This biotransformation is a key feature of its design as a prodrug.

This conversion is catalyzed by esterases present in the intestinal wall and the liver. drugbank.comyoutube.comnih.gov Following oral administration, valganciclovir is so rapidly hydrolyzed that the systemic exposure to the prodrug itself is very low. nih.gov It is highly probable that this compound follows the same pathway.

Once converted to ganciclovir, there is little to no further metabolism. fda.govdrugbank.com Studies with radiolabeled ganciclovir have shown that the vast majority of the drug is eliminated unchanged. fda.gov No significant metabolites of ganciclovir have been detected in urine or feces, with any single metabolite accounting for no more than 1-2% of the recovered radioactivity. fda.gov

The active form of the drug, ganciclovir triphosphate, is formed within virus-infected cells through phosphorylation by a viral protein kinase and subsequent phosphorylation by cellular kinases. drugbank.comyoutube.com This intracellular activation is what confers its antiviral activity.

Excretion Kinetics in Pre-clinical Animal Models

As this compound is expected to be almost entirely converted to ganciclovir, its excretion kinetics will be dictated by the elimination of ganciclovir.

The major route of elimination for ganciclovir is renal excretion. drugbank.comfda.govdrugbank.com The process involves both glomerular filtration and active tubular secretion. drugbank.comdrugbank.com In preclinical animal models and human studies, a very high percentage of the administered ganciclovir is recovered unchanged in the urine. drugbank.com

The plasma protein binding of ganciclovir is low, typically around 1-2%, which facilitates its filtration by the kidneys. drugbank.com The clearance of ganciclovir is therefore closely linked to renal function, and any impairment in kidney function can significantly affect its elimination. drugbank.com

While specific preclinical animal model data on the excretion kinetics of this compound is not available in the search results, the well-established excretion profile of ganciclovir provides a strong basis for what to expect.

Antiviral Efficacy and Potency Studies of Ganciclovir Mono N Methyl Valinate in in Vitro and in Vivo Pre Clinical Models

In Vitro Antiviral Activity against Human Cytomegalovirus (HCMV) Strains

There are no published studies detailing the 50% effective concentration (EC50) values or other measures of in vitro activity of Ganciclovir (B1264) mono-N-methyl valinate against various laboratory or clinical strains of HCMV.

Potency Against Other Herpesviruses in Cellular Assays

Information regarding the potency of Ganciclovir mono-N-methyl valinate against other members of the Herpesviridae family, such as herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), or Epstein-Barr virus (EBV), is not available in the scientific literature.

Efficacy Studies in Established Animal Models of Viral Infection

No in vivo studies in established animal models of viral infection, such as murine cytomegalovirus (MCMV) models, have been published to assess the efficacy of this compound.

Comparative Efficacy of this compound with Parent Ganciclovir in Pre-clinical Settings

Due to the lack of preclinical efficacy data for this compound, no comparative analyses of its potency or efficacy against the parent compound, ganciclovir, can be made.

Analytical and Bioanalytical Methodologies for Ganciclovir Mono N Methyl Valinate and Its Metabolites

Development of High-Performance Liquid Chromatography (HPLC) Assays for Quantification

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the quantification of Ganciclovir (B1264) mono-N-methyl valinate, typically as part of a broader analysis of valganciclovir (B601543) and its related substances. These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.

A key challenge in the development of HPLC assays is achieving adequate separation between the main valganciclovir peaks (which exist as a mixture of two diastereomers) and the peaks of its various impurities, including Ganciclovir mono-N-methyl valinate. google.com To address this, a patented HPLC method utilizes a phenylsilane (B129415) bonded silica (B1680970) gel column. google.com This stationary phase provides a unique selectivity that aids in the separation of these closely related compounds. The mobile phase in this method is a combination of an amine-containing aqueous inorganic salt solution, such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265), and a chromatographically pure organic solvent. google.com The inclusion of ammonium acetate or formate in the mobile phase is a creative solution to improve the separation between the main drug peaks and adjacent impurity peaks. google.com

In one described method for analyzing valganciclovir hydrochloride and its impurities, a solution of the test substance is prepared at a concentration of approximately 400-600 μg/mL. google.com The separation is then carried out using the specialized column and mobile phase, with detection typically performed using a UV detector in the range of 240-260 nm. google.com Under these conditions, Ganciclovir 1-N-methylvaline ester appears as two distinct chromatographic peaks, corresponding to its diastereomers, with retention times that are separate from valganciclovir and other impurities like guanine (B1146940) and ganciclovir. google.com For instance, in one analysis of a valganciclovir hydrochloride bulk drug, the two peaks for Ganciclovir 1-N-methylvaline ester were recorded at retention times of approximately 8.950 minutes and 9.978 minutes. google.com

The United States Pharmacopeia (USP) also outlines methods for the analysis of valganciclovir hydrochloride, which include the quantification of the this compound impurity. The calculation for the percentage of this impurity takes into account the sum of the area responses of its diastereomeric peaks and applies a relative response factor.

| Parameter | Details | Source(s) |

|---|---|---|

| Stationary Phase | Phenylsilane bonded silica gel | google.com |

| Mobile Phase | Amine-containing aqueous inorganic salt solution (e.g., ammonium acetate, ammonium formate) and a pure organic solvent | google.com |

| Detection | UV analysis at 240-260 nm | google.com |

| Analyte Concentration | Approximately 400-600 μg/mL of valganciclovir hydrochloride | google.com |

| Example Retention Times | 8.950 min and 9.978 min for the two diastereomers in a bulk drug analysis | google.com |

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the structural elucidation and sensitive quantification of pharmaceutical compounds and their impurities. While specific LC-MS/MS methods dedicated solely to this compound are not extensively detailed in the available literature, the methodologies developed for the parent drug, valganciclovir, and its active metabolite, ganciclovir, provide a strong framework for its analysis. researchgate.net

LC-MS/MS methods are particularly valuable for impurity profiling because they offer high selectivity and sensitivity, allowing for the detection and identification of trace-level impurities. researchgate.net For related compounds like valganciclovir and ganciclovir, detection is often carried out using positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM). researchgate.net This technique would be applicable for the analysis of this compound. The process would involve optimizing the MS parameters to identify the specific precursor ion (the protonated molecule [M+H]⁺) of this compound and its most stable and abundant product ions generated through collision-induced dissociation.

For instance, a study on ganciclovir dipeptide monoester prodrugs successfully used LC-MS/MS to simultaneously analyze ganciclovir and its valine-ganciclovir metabolite. researchgate.net This demonstrates the capability of the technique to differentiate and quantify structurally similar ester prodrugs and their metabolites. A similar approach would be used for this compound, likely involving the monitoring of a specific mass transition to ensure its accurate quantification without interference from other components in the sample matrix. researchgate.net

| Technique | Application for this compound | Source(s) |

|---|---|---|

| LC-MS/MS | Structural confirmation and quantification as an impurity. | researchgate.net |

| Ionization Mode | Positive Ion Electrospray (ESI) is commonly used for the parent compounds. | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | researchgate.net |

| Application | Identification and quantification in impurity profiling of valganciclovir. | researchgate.net |

Spectrophotometric and Chromatographic Techniques for Purity Assessment

The purity assessment of valganciclovir hydrochloride inherently involves the control of this compound. The primary methods for this are chromatographic, specifically HPLC with UV detection, as detailed in section 7.1. These methods are designed to separate and quantify impurities relative to the main compound.

The United States Pharmacopeia (USP) sets limits for impurities in valganciclovir hydrochloride, and this compound is listed as a specified impurity. ncats.io Its purity is assessed using a chromatographic purity test, often by HPLC with UV detection. ncats.io The acceptance criterion for this impurity is typically defined as a percentage of the peak area relative to the main drug peak, often with a limit of less than 0.3%. ncats.io This ensures that the amount of this N-methylated impurity remains below a level that would compromise the quality and safety of the drug product.

The use of a photodiode array (PDA) detector in conjunction with HPLC can further enhance purity assessment. A PDA detector can assess the peak purity of the main drug, ensuring that the chromatographic peak of valganciclovir is not co-eluting with any impurities, including this compound. While spectrophotometric methods like UV-Vis can be used for the assay of the bulk drug, they lack the specificity required to distinguish between the API and its closely related impurities. Therefore, chromatographic techniques are indispensable for purity assessment.

| Technique | Role in Purity Assessment | Details | Source(s) |

|---|---|---|---|

| HPLC with UV/PDA | Primary method for separation and quantification of impurities. | Used to ensure the level of this compound is below the specified limit (e.g., <0.3%). | google.comncats.io |

| Chromatographic Purity Test (USP) | Official method for controlling specified impurities. | This compound is a specified impurity in the USP monograph for valganciclovir. | ncats.io |

Biological Matrix Considerations for Analytical Method Validation

There is a notable lack of published research on the bioanalytical method validation specifically for this compound in biological matrices such as plasma or urine. The analytical focus has been on its role as an impurity in the drug substance and finished product.

However, if it were necessary to study the pharmacokinetics of this compound, for instance, to understand its formation or fate in vivo, a bioanalytical method would need to be developed and validated. The principles for such a validation are well-established and would draw upon the extensive work done for ganciclovir and valganciclovir. researchgate.net

A key consideration for method development in a biological matrix like plasma would be the extraction of the analyte from the complex sample. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be evaluated. For the related compounds, valganciclovir and ganciclovir, SPE using mixed-mode cation exchange cartridges has proven effective for achieving high recovery and clean extracts from plasma. This approach would likely be a good starting point for this compound.

The validation of such a bioanalytical method would need to adhere to regulatory guidelines, assessing parameters such as:

Selectivity: Ensuring no interference from endogenous components of the biological matrix.

Matrix Effect: Evaluating the potential for suppression or enhancement of the analyte's signal by the biological matrix.

Calibration Curve: Demonstrating a linear relationship between concentration and response over a defined range.

Accuracy and Precision: Confirming that the method provides results that are both close to the true value and reproducible.

Recovery: Measuring the efficiency of the extraction process.

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). researchgate.net

Given that this compound is an ester, its stability in plasma would be a critical factor to investigate, as enzymatic hydrolysis could lead to its conversion to ganciclovir.

Compound Names

| Compound Name | |

|---|---|

| Ganciclovir | |

| This compound | |

| Valganciclovir | |

| Guanine |

Comparative Academic Analysis of Ganciclovir Mono N Methyl Valinate with Other Nucleoside Analogues and Prodrugs

Structural Analogues and Their Pharmacodynamic Similarities and Differences

Ganciclovir (B1264) and its analogues, including Ganciclovir mono-N-methyl valinate, belong to the class of acyclic guanosine (B1672433) analogues. pharmgkb.orgnih.gov Their fundamental structure mimics the natural nucleoside 2'-deoxyguanosine, which allows them to interfere with viral DNA synthesis. nih.govmdpi.com The primary structural feature is an acyclic side chain attached to the guanine (B1146940) base, replacing the sugar moiety of natural nucleosides. pharmgkb.orgnih.gov

Ganciclovir itself, with the chemical name 9-(1,3-dihydroxy-2-propoxymethyl)guanine, serves as the parent drug for its prodrugs. nih.govwikipedia.org Valganciclovir (B601543) is the L-valyl ester of ganciclovir, a modification designed to improve oral bioavailability. nih.govmdpi.com this compound is another ester prodrug, synthesized through the esterification of ganciclovir with N-methyl valine. Structurally similar antiviral agents include acyclovir (B1169) and penciclovir. nih.govnih.gov Acyclovir lacks the 3'-hydroxyl group on its acyclic side chain, making it an obligate chain terminator upon incorporation into viral DNA. nih.gov Penciclovir, while structurally similar to ganciclovir, possesses a different side chain that affects its phosphorylation and intracellular half-life.

Pharmacodynamically, these analogues share a common mechanism of action: inhibition of viral DNA polymerase. nih.govdrugbank.com To be active, they must be converted intracellularly to their triphosphate form. drugbank.comnih.gov This process is initiated by a viral-encoded kinase—thymidine (B127349) kinase (TK) for herpes simplex virus (HSV) or the UL97 protein kinase for human cytomegalovirus (HCMV)—which phosphorylates the analogue to its monophosphate form. mdpi.comdrugs.comnih.gov Cellular kinases then complete the conversion to the di- and triphosphate forms. mdpi.comnih.gov The resulting ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase and can be incorporated into the growing viral DNA strand, leading to the cessation of DNA elongation. mdpi.comdrugbank.comnih.gov The affinity of ganciclovir for viral DNA polymerase is significantly higher than for cellular DNA polymerases, which accounts for its selective antiviral activity. oup.com

Table 1: Structural and Pharmacodynamic Comparison of Ganciclovir and its Analogues

| Compound | Core Structure | Key Structural Difference | Mechanism of Action |

|---|---|---|---|

| Ganciclovir | Acyclic guanosine analogue | Acyclic side chain with two hydroxyl groups | Competitive inhibition of viral DNA polymerase; DNA chain termination. drugbank.comoup.com |

| This compound | Acyclic guanosine analogue | N-methyl-L-valinate ester at one hydroxyl group of ganciclovir | Prodrug converted to ganciclovir; same mechanism as ganciclovir. |

| Valganciclovir | Acyclic guanosine analogue | L-valine ester at one hydroxyl group of ganciclovir | Prodrug converted to ganciclovir; same mechanism as ganciclovir. drugbank.comnih.gov |

| Acyclovir | Acyclic guanosine analogue | Lacks a true 3'-hydroxyl group on the side chain | Obligate DNA chain terminator upon incorporation. nih.gov |

| Penciclovir | Acyclic guanosine analogue | Contains a (4-hydroxy-3-hydroxymethylbut-1-yl) side chain | Competitive inhibition of viral DNA polymerase; not an obligate chain terminator. |

Comparative Antiviral Spectrum in Pre-clinical Models

The antiviral spectrum of ganciclovir and its prodrugs is primarily focused on the Herpesviridae family. Ganciclovir is particularly potent against human cytomegalovirus (HCMV) and is considered a first-line treatment for HCMV infections. pharmgkb.orgnih.gov Preclinical studies show that ganciclovir is significantly more active against HCMV than acyclovir. oup.com In vitro models using human fibroblast cells report 50% inhibitory concentrations (IC50) for ganciclovir against HCMV strains ranging from 0.13 to 1.6 mg/L. nih.gov Cyclopropavir, another nucleoside analogue, was found to be approximately 10-fold more effective against HCMV in vitro than ganciclovir. asm.org

In addition to HCMV, ganciclovir demonstrates activity against other herpesviruses, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV). oup.comnih.gov However, its potency against these viruses is generally less than that of acyclovir, which is often preferred for HSV and VZV infections. pharmgkb.orgnih.gov For instance, while both drugs are effective against EBV, one study suggested that ganciclovir had a better clinical effect in children with EBV-associated infectious mononucleosis compared to acyclovir. nih.gov

As this compound is a prodrug that is converted into ganciclovir, its antiviral spectrum is expected to be identical to that of ganciclovir. nih.gov Similarly, dipeptide prodrugs of ganciclovir, such as Val-Val-Ganciclovir (VVGCV), have shown high efficacy against HSV-1 in preclinical rabbit models of corneal epithelial keratitis, comparable to standard treatments. arvojournals.org The development of diverse nucleoside analogues with novel core structures continues, with some showing potent preclinical activity against viruses like respiratory syncytial virus (RSV), highlighting the ongoing search for broad-spectrum agents. biorxiv.orgbiorxiv.org

Table 2: Comparative Pre-clinical Antiviral Spectrum

| Compound | Target Virus | Reported Pre-clinical Potency (IC50) | Reference(s) |

|---|---|---|---|

| Ganciclovir | Human Cytomegalovirus (HCMV) | 0.13 - 1.6 mg/L | nih.gov |

| Herpes Simplex Virus (HSV-1, HSV-2) | Active, but generally less potent than acyclovir. | oup.com | |

| Varicella-Zoster Virus (VZV) | Active, but generally less potent than acyclovir. | pharmgkb.org | |

| Epstein-Barr Virus (EBV) | Active; inhibits viral DNA polymerase. | nih.gov | |

| Acyclovir | HSV-1, HSV-2, VZV | Primary agent for these viruses. | pharmgkb.orgnih.gov |

| HCMV | Lower activity compared to ganciclovir. | oup.com | |

| Penciclovir | HSV-1, HSV-2 | Active against HSV. | nih.gov |

| Cyclopropavir | HCMV | ~0.46 µM (approx. 10-fold more potent than ganciclovir). | asm.org |

Differential Metabolic Activation Pathways Compared to Valganciclovir

Both this compound and valganciclovir are prodrugs designed to increase the oral bioavailability of the parent drug, ganciclovir. mdpi.comnih.gov Their primary metabolic difference lies in the initial cleavage of the ester bond to release ganciclovir.

Valganciclovir, the L-valyl ester of ganciclovir, is rapidly and extensively hydrolyzed to ganciclovir by esterase enzymes in the intestinal wall and the liver. nih.govdrugbank.comdrugs.com This conversion is highly efficient, resulting in a ganciclovir bioavailability of approximately 60%, which is about 10 times higher than that of oral ganciclovir. nih.gov

For this compound, the metabolic activation also begins with hydrolysis of the ester linkage to yield ganciclovir and N-methyl valine. This reaction is presumably catalyzed by the same or similar intestinal and hepatic esterases that act on valganciclovir. The N-methylation of the valine moiety is the key structural difference.

Once ganciclovir is released from either prodrug, the subsequent activation pathway is identical. nih.gov In virus-infected cells, a viral protein kinase (pUL97 in HCMV) performs the initial, rate-limiting phosphorylation of ganciclovir to ganciclovir monophosphate. mdpi.comdrugs.com This step is crucial for the drug's selectivity, as it occurs preferentially in infected cells. drugbank.com Subsequently, cellular guanylate kinase and other kinases catalyze the formation of ganciclovir diphosphate (B83284) and, finally, the active ganciclovir triphosphate. mdpi.comnih.govnih.gov This active triphosphate metabolite then exerts its antiviral effect by inhibiting the viral DNA polymerase. nih.gov

Table 3: Metabolic Activation Pathway Comparison

| Feature | Valganciclovir | This compound |

|---|---|---|

| Prodrug Moiety | L-valine ester | N-methyl-L-valinate ester |

| Initial Conversion | Hydrolysis of the valyl ester | Hydrolysis of the N-methyl valinate ester |

| Primary Enzymes (Prodrug Cleavage) | Intestinal and hepatic esterases. drugbank.comdrugs.com | Presumed to be intestinal and hepatic esterases. |

| Released Active Drug | Ganciclovir. nih.gov | Ganciclovir. |

| First Phosphorylation | Ganciclovir -> Ganciclovir Monophosphate (by viral kinase, e.g., HCMV pUL97). mdpi.comdrugs.com | Ganciclovir -> Ganciclovir Monophosphate (by viral kinase, e.g., HCMV pUL97). mdpi.comdrugs.com |

| Subsequent Phosphorylation | Cellular kinases -> Ganciclovir Diphosphate -> Ganciclovir Triphosphate. mdpi.comnih.gov | Cellular kinases -> Ganciclovir Diphosphate -> Ganciclovir Triphosphate. mdpi.comnih.gov |

| Final Active Metabolite | Ganciclovir Triphosphate. nih.gov | Ganciclovir Triphosphate. nih.gov |

Theoretical Advantages of Mono-N-methyl Valinate Modification

The modification of ganciclovir to this compound represents a specific prodrug strategy aimed at optimizing pharmacokinetic properties, primarily oral bioavailability. The theoretical advantages of this N-methylated valinate ester modification over an unmodified amino acid ester like valganciclovir stem from established medicinal chemistry principles.

Enhanced Lipophilicity and Permeability : Lipophilicity is a critical factor for passive membrane permeability. nih.govresearchgate.net The addition of a methyl group to the nitrogen atom of the valine ester (N-methylation) increases the lipophilicity of the prodrug molecule. This increased lipid affinity can facilitate more efficient transport across the lipid bilayers of intestinal epithelial cells, potentially leading to improved absorption and higher bioavailability compared to less lipophilic analogues. researchgate.net Balancing lipophilicity and permeability is a key challenge in drug design, especially for molecules that fall "beyond the rule of 5". nih.gov

Modulation of Transporter Affinity : The absorption of amino acid ester prodrugs like valganciclovir is mediated in part by peptide transporters such as PEPT1 in the intestine. N-methylation of the amino acid can alter the molecule's interaction with these transporters. While this could potentially decrease affinity for certain transporters, it might enhance interaction with others or favor passive diffusion, thereby creating a different and potentially more favorable absorption profile.

Increased Metabolic Stability : The N-methyl group can provide steric hindrance, protecting the adjacent ester bond from rapid hydrolysis by some esterases or protecting the amino group itself from other metabolic enzymes. This could potentially modulate the rate and site of ganciclovir release, possibly leading to a more sustained plasma concentration of the active drug.

These theoretical advantages highlight the rationale behind the N-methyl valinate modification as a strategy to fine-tune the pharmacokinetic profile of ganciclovir, aiming for enhanced oral delivery and efficacy.

Table 4: Theoretical Advantages of Mono-N-methyl Valinate Modification

| Feature | Theoretical Physicochemical Impact | Potential Pharmacokinetic Advantage |

|---|---|---|

| N-methylation | Increases overall molecular lipophilicity. | Enhanced passive diffusion across intestinal membranes. researchgate.net |

| Steric Hindrance | May protect the ester linkage from rapid enzymatic cleavage. | Potentially altered rate of conversion to ganciclovir, possibly leading to a more sustained release. |

| Altered Transporter Interaction | Changes the structure of the amino acid moiety. | May modify affinity for intestinal transporters (e.g., PEPT1), potentially altering the absorption mechanism. |

| Prodrug Strategy | Masks a hydroxyl group on the parent drug. | Overcomes the poor oral bioavailability of the parent drug, ganciclovir. mdpi.comnih.gov |

Theoretical Considerations and Future Research Directions for Ganciclovir Mono N Methyl Valinate Derivatives

Exploration of Novel Delivery Systems for the Chemical Compound in Research

The primary challenge with the parent compound, ganciclovir (B1264), is its poor oral bioavailability and limited ability to penetrate ocular tissues, necessitating invasive administration routes for treating conditions like cytomegalovirus (CMV) retinitis. biointerfaceresearch.com Research into novel delivery systems for ganciclovir provides a clear roadmap for enhancing the therapeutic potential of its derivatives, including Ganciclovir mono-N-methyl valinate.

One promising area is the use of polymeric nanovectors. These systems can encapsulate the drug, protecting it from degradation and facilitating its transport across biological barriers. biointerfaceresearch.com For instance, polymeric micelles composed of a hydrophobic core, such as poly(ε-caprolactone) (PCL), and a hydrophilic shell have been developed to carry both ganciclovir and a gene for activating the prodrug (herpes simplex virus thymidine (B127349) kinase, HSV-tk). mdpi.com This dual-delivery system represents a sophisticated approach for gene-directed enzyme prodrug therapy (GDEPT). mdpi.com Another approach involves using Poly(D,L-lactic-co-glycolic acid) (PLGA) nanoparticles, which are known for their ability to penetrate the cornea and could be formulated into thermosensitive gels for sustained release in ocular applications. biointerfaceresearch.com

Microsphere technology has also been investigated to create sustained-release formulations. Ganciclovir-loaded chitosan (B1678972) microspheres have demonstrated an initial rapid release followed by a slower, sustained release over several hours, which could reduce dosing frequency. biointerfaceresearch.com These established nanodelivery strategies for ganciclovir could theoretically be adapted for this compound to improve its solubility, stability, and site-specific delivery, warranting further investigation.

Potential for Combination Therapies with Other Antiviral Agents in Pre-clinical Studies

The management of viral infections, particularly in immunocompromised patients, often requires strategies to maximize efficacy while minimizing toxicity. Combination therapy is a cornerstone of this approach. While specific pre-clinical studies combining this compound with other antivirals have not been published, the principles are well-established from research on ganciclovir.

Pharmacodynamic models have been developed to simulate the antiviral effect and toxicity of ganciclovir on host cells. nih.gov These models can determine optimal concentration profiles to inhibit viral replication completely while reducing cellular toxicity. For example, one study found that complete inhibition of CMV replication was achieved at a ganciclovir concentration of 20 mg/liter. nih.gov Such models are invaluable for pre-clinical assessments, as they can predict the interactions between two or more antiviral agents.

Future pre-clinical studies could use these in vitro models to assess the potential for synergy, additivity, or antagonism when this compound is combined with other antivirals that have different mechanisms of action. By simulating the combined effects on both viral load and host cell viability, researchers can identify promising combinations and dosing schedules for further in vivo testing, potentially leading to more potent and safer therapeutic regimens.

Design of Next-Generation Ganciclovir Prodrugs with Improved Pharmacological Profiles

The success of valganciclovir (B601543), an L-valyl ester prodrug of ganciclovir, demonstrated the power of the prodrug approach to overcome the poor oral bioavailability of the parent drug. researchgate.net This has spurred research into a wide array of other ganciclovir prodrugs to further refine pharmacological properties. This compound is one such derivative. allmpus.com The key to a successful prodrug is its ability to remain stable until it reaches the target tissue, where it must be efficiently converted by local enzymes, such as esterases, into the active ganciclovir. nih.gov

A significant research effort involved the synthesis and screening of 18 novel ganciclovir prodrugs to correlate their chemical structure with their rate of hydrolysis in ocular tissues. nih.gov The study utilized a "cassette dosing" method, allowing for the simultaneous screening of multiple compounds. The findings revealed that the stability and conversion rate of these prodrugs are highly dependent on the structure of the ester promoiety. nih.gov

Key findings from this research include:

Lability: Prodrugs with long, straight carbon chains and those with disubstitution tended to be more labile, hydrolyzing more quickly in tissue homogenates. nih.gov

Stability: Conversely, prodrugs featuring branched carbon chains or aromatic groups were generally more stable. nih.gov

Conversion: All five prodrugs selected for individual bioconversion studies were successfully hydrolyzed to ganciclovir in retinal pigment epithelium (RPE) homogenate, validating the screening approach. nih.gov

This systematic approach provides a powerful template for designing next-generation prodrugs. By modifying the ester group, as seen in this compound, it is theoretically possible to fine-tune the compound's pharmacokinetic profile for specific applications, such as achieving a desired rate of release for intravitreal administration.

Table 1: Structural Influence on Ganciclovir Prodrug Hydrolysis in Ocular Tissues

| Structural Feature of Ester Promoety | General Hydrolytic Behavior in Vitreous & RPE Homogenates | Implication for Prodrug Design |

| Long Carbon Chains | High Lability (Faster Hydrolysis) | Useful for applications requiring rapid conversion to the active drug. |

| Disubstitution | High Lability (Faster Hydrolysis) | May lead to faster onset of action but potentially shorter duration. |

| Branched Carbon Chains | High Stability (Slower Hydrolysis) | Suitable for sustained-release formulations and prolonged therapeutic effect. |

| Aromatic Groups | High Stability (Slower Hydrolysis) | Offers a way to protect the prodrug from premature degradation. |

Advanced Computational Modeling for Rational Design and Prediction of Activity

The development of new drug candidates is a costly and time-consuming process. Advanced computational modeling offers a way to streamline this effort by providing insights into a drug's behavior before it is even synthesized. nih.gov These in silico techniques are particularly useful for the rational design of prodrugs like this compound.

Physiologically based pharmacokinetic (PBPK) modeling is one such powerful tool. A PBPK model for ganciclovir and valganciclovir has been successfully developed and verified in adults, children, and neonates. nih.gov This model incorporates factors like physicochemical properties, enzyme conversion rates, and active transport processes in the gut, liver, and kidneys to simulate the drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov Such a model could be adapted to predict the pharmacokinetic profile of this compound, helping to estimate its bioavailability and tissue distribution based on its unique chemical structure.

Furthermore, computational simulations at the molecular level, such as molecular dynamics (MD), can model the interaction between a prodrug and the enzymes responsible for its activation. nih.gov These methods can provide crucial insights into how well a prodrug like this compound fits into the active site of an esterase enzyme, predicting the efficiency of its conversion to ganciclovir. By using these computational tools, researchers can prioritize the synthesis of only the most promising candidates, significantly reducing costs and accelerating the development of next-generation antiviral therapies. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying Ganciclovir mono-N-methyl valinate in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used, leveraging relative retention times (RRT) for identification. For example, RRT values of 1.21 and 1.30 (relative to Valganciclovir) have been reported under specific chromatographic conditions . Method validation should include parameters like specificity, linearity, and precision, with impurity limits adhering to pharmacopeial standards (e.g., ≤0.3% for specified impurities) .

Q. How is this compound synthesized, and what are its key reaction conditions?

- Methodology : The compound can be synthesized via a coupling reaction between Ganciclovir and N-Benzyloxycarbonyl-L-Valine-N-Carboxyanhydride (Z-Val-NCA) under mild conditions without traditional coupling agents. This method avoids racemization and improves yield compared to alternative approaches. Reaction parameters such as solvent polarity, temperature, and stoichiometry must be optimized to minimize byproducts .

Q. What is the role of this compound as an impurity in Valganciclovir formulations?

- Methodology : It is a process-related impurity arising during Valganciclovir synthesis. Analytical protocols should monitor its presence using validated HPLC methods, with acceptance criteria set at ≤0.3% (w/w) in final formulations. Stability studies must assess its formation under stress conditions (e.g., heat, humidity) to ensure compliance with regulatory guidelines .

Q. What stability-indicating parameters should be monitored for this compound in preclinical studies?

- Methodology : Accelerated stability studies should evaluate degradation under thermal (40–60°C), hydrolytic (acid/alkaline), and oxidative (H₂O₂) conditions. Key parameters include mass balance, impurity profiling, and potency retention. Analytical techniques like HPLC-MS/MS are critical for identifying degradation products, such as methoxymethylguanine or isovalganciclovir .

Advanced Research Questions

Q. How can discrepancies in chromatographic retention times for this compound across studies be resolved?

- Methodology : Variations in RRT values (e.g., 1.21 vs. 1.55) may arise from differences in column chemistry, mobile phase composition, or detection wavelength. Researchers should cross-validate methods using reference standards and document chromatographic conditions rigorously. System suitability tests with internal standards (e.g., guanine) can improve reproducibility .

Q. What pharmacokinetic (PBPK) modeling strategies are recommended for predicting this compound clearance in renal impairment?

- Methodology : Physiologically based pharmacokinetic (PBPK) models should incorporate glomerular filtration rate (GFR) and tubular secretion dynamics. For example, linear or power models may better predict renal clearance than traditional INH (intact nephron hypothesis) assumptions, particularly in patients with moderate-to-severe renal dysfunction. Sensitivity analyses are critical to address variability in clinical data .

Q. How do degradation pathways of this compound impact impurity profiling in long-term stability studies?

- Methodology : Degradation under oxidative conditions can produce impurities like monoacetoxyganciclovir (RRT 2.31) or homologues (RRT 2.69–2.77). Forced degradation studies paired with LC-HRMS are essential to elucidate pathways. Statistical tools (e.g., principal component analysis) can correlate degradation kinetics with environmental factors (pH, light exposure) .

Q. Can Raman spectroscopy replace traditional methods for quantifying this compound in solid dosage forms?

- Methodology : Raman spectroscopy offers rapid, non-destructive quantification by correlating peak area (e.g., ~1600 cm⁻¹ for guanine moieties) with concentration. Calibration curves must be validated against HPLC data, with attention to polymorphic forms (e.g., anhydrous vs. hydrated crystals) that may affect spectral signatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.